molecular formula C11H22ClN3 B15111531 N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15111531
M. Wt: 231.76 g/mol
InChI Key: JVXDBRFRNCLRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with isobutyl, isopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by alkylation reactions to introduce the isobutyl, isopropyl, and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of isobutyl, isopropyl, and methyl groups on the pyrazole ring differentiates it from other similar compounds and can lead to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-8(2)6-12-11-7-14(9(3)4)13-10(11)5;/h7-9,12H,6H2,1-5H3;1H

InChI Key

JVXDBRFRNCLRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC(C)C)C(C)C.Cl

Origin of Product

United States

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